2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom and a thiophene ring
Future Directions
Thiophene and its substituted derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties . Similarly, benzamides are an active area of research in medicinal chemistry . Therefore, it’s likely that new compounds with these groups, including “2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide”, will continue to be explored for their potential applications.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
- 2-chloro-N-[2-(furan-3-yl)ethyl]benzamide
- 2-chloro-N-[2-(pyridin-3-yl)ethyl]benzamide
Uniqueness
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAVNKOLNWPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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